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Compound of Interest

Compound Name: 2-Heptadecanol

Cat. No.: B1633865 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The reduction of ketones to secondary alcohols is a fundamental transformation in organic

synthesis, crucial for the preparation of various intermediates and final products in the

pharmaceutical and fine chemical industries. 2-Heptadecanol, a long-chain secondary alcohol,

can be synthesized efficiently from its corresponding ketone, 2-heptadecanone. This document

provides detailed protocols for this reduction using common laboratory reagents: Sodium

Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄), as well as through Catalytic

Hydrogenation.

Physicochemical Data
A summary of the key physical and chemical properties of the starting material and the final

product is presented below.
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Property
2-Heptadecanone (Starting
Material)

2-Heptadecanol (Product)

IUPAC Name heptadecan-2-one heptadecan-2-ol[1]

Molecular Formula C₁₇H₃₄O[2] C₁₇H₃₆O[1]

Molecular Weight 254.45 g/mol [2] 256.47 g/mol [3]

CAS Number 2922-51-2 16813-18-6[1][4]

Appearance White solid/flakes[2][5] Solid

Melting Point 47-50 °C[5] Not available

Boiling Point 318-320 °C @ 760 mmHg[2][6] ~308 °C @ 760 mmHg (est.)[7]

Reaction Scheme
The general reaction involves the reduction of the carbonyl group of 2-heptadecanone to a

hydroxyl group, yielding 2-heptadecanol.

Caption: General synthesis of 2-Heptadecanol.

Experimental Protocols
Protocol 1: Reduction using Sodium Borohydride
(NaBH₄)
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting

ketones to alcohols without affecting less reactive functional groups like esters. It can be used

in protic solvents like methanol or ethanol.

Materials:

2-Heptadecanone

Sodium Borohydride (NaBH₄)

Methanol (MeOH) or Ethanol (EtOH)
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Deionized Water (H₂O)

1 M Hydrochloric Acid (HCl)

Diethyl ether or Ethyl acetate for extraction

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

In a 250 mL round-bottom flask, dissolve 2-heptadecanone (e.g., 10.0 g, 39.3 mmol) in 100

mL of methanol.

Cool the solution to 0 °C using an ice bath while stirring.

Slowly add sodium borohydride (e.g., 0.74 g, 19.7 mmol, ~0.5 equivalents) to the solution in

small portions over 15-20 minutes. Note: While stoichiometrically 1 mole of NaBH₄ can

reduce 4 moles of ketone, using a slight excess of hydride is common practice.

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm

to room temperature and stir for an additional 2-3 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting

material is consumed.

Workup and Purification:

Cool the flask back to 0 °C and slowly quench the reaction by adding 20 mL of 1 M HCl to

neutralize the excess NaBH₄ and decompose the borate ester complex.

Remove the methanol under reduced pressure using a rotary evaporator.

Add 50 mL of deionized water to the residue and extract the aqueous layer with diethyl ether

(3 x 50 mL).

Combine the organic layers and wash with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a

rotary evaporator to yield the crude product.

Purify the crude 2-heptadecanol by recrystallization from a suitable solvent (e.g., hexane) or

by column chromatography on silica gel.

Protocol 2: Reduction using Lithium Aluminum Hydride
(LiAlH₄)
Lithium aluminum hydride (LiAlH₄ or LAH) is a much more powerful reducing agent than

NaBH₄. It reacts violently with protic solvents, so reactions must be carried out in anhydrous

aprotic solvents like diethyl ether or tetrahydrofuran (THF).

Materials:

2-Heptadecanone

Lithium Aluminum Hydride (LiAlH₄)

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

Deionized Water (H₂O)

15% Sodium Hydroxide (NaOH) solution

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Apparatus for reactions under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a

condenser, and a nitrogen inlet.

Suspend LiAlH₄ (e.g., 0.74 g, 19.7 mmol, ~0.5 equivalents) in 50 mL of anhydrous diethyl

ether under a nitrogen atmosphere.

Cool the suspension to 0 °C in an ice bath.
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Dissolve 2-heptadecanone (e.g., 10.0 g, 39.3 mmol) in 50 mL of anhydrous diethyl ether and

add it to the dropping funnel.

Add the ketone solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes,

maintaining the temperature at 0 °C.

After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours,

monitoring by TLC.

Workup and Purification (Fieser Method):

Cool the reaction mixture to 0 °C.

Carefully and sequentially add the following dropwise:

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used, e.g., 0.74 mL).

'x' mL of 15% aqueous NaOH (e.g., 0.74 mL).

'3x' mL of water (e.g., 2.22 mL).

Stir the resulting granular precipitate vigorously for 30 minutes.

Filter the solid salts and wash them thoroughly with diethyl ether.

Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and evaporate the

solvent to obtain the crude product.

Purify by recrystallization or column chromatography as described in Protocol 1.

Protocol 3: Catalytic Hydrogenation
Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a metal catalyst to reduce

the ketone.[8] This method is often clean and produces high yields.

Materials:

2-Heptadecanone
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Palladium on Carbon (Pd/C, 5-10%), Platinum(IV) oxide (PtO₂), or Raney Nickel (Ra-Ni)

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

Hydrogen gas (H₂)

Celite or other filter aid

Procedure:

Dissolve 2-heptadecanone (e.g., 10.0 g, 39.3 mmol) in 100 mL of ethanol in a suitable

hydrogenation flask.

Carefully add the catalyst (e.g., 10% Pd/C, ~1-5% by weight of the ketone) to the solution.

Seal the flask and connect it to the hydrogenation apparatus.

Purge the system with hydrogen gas to remove air.

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir or shake the mixture

vigorously at room temperature.

Monitor the reaction by observing hydrogen uptake or by TLC. The reaction may take several

hours to complete.

Workup and Purification:

Once the reaction is complete, carefully vent the excess hydrogen gas and purge the system

with nitrogen.

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite

pad with additional solvent (ethanol).

Remove the solvent from the filtrate under reduced pressure to yield the crude 2-
heptadecanol.
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Purify as needed by recrystallization or column chromatography.

Comparison of Reduction Methods

Method
Reducing
Agent

Solvent Temperature
Key
Advantages/Di
sadvantages

Borohydride

Reduction

Sodium

Borohydride

(NaBH₄)

Protic (MeOH,

EtOH)
0 °C to RT

Adv: Mild,

selective, easy

workup.[5]

Disadv: Slower

than LiAlH₄.

Hydride

Reduction

Lithium

Aluminum

Hydride (LiAlH₄)

Aprotic (Ether,

THF)
0 °C to RT

Adv: Powerful,

fast reaction.

Disadv: Reacts

with protic

solvents,

requires

anhydrous

conditions and

careful

quenching.

Catalytic

Hydrogenation

H₂ with Pd/C,

PtO₂, or Ra-Ni
EtOH, EtOAc

Room

Temperature

Adv: Clean, high

yield,

environmentally

friendly (water is

the only

byproduct).

Disadv: Requires

specialized

equipment,

catalyst can be

flammable.

Characterization of 2-Heptadecanol
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The successful synthesis of 2-heptadecanol can be confirmed using various spectroscopic

techniques.

Technique Functional Group Expected Observation

IR Spectroscopy O-H (alcohol)
Broad, strong absorption band

around 3200-3600 cm⁻¹[9][10]

C-O (secondary alcohol)
Strong absorption band around

1150-1075 cm⁻¹[11]

C=O (ketone)

Disappearance of the strong

absorption band from ~1715

cm⁻¹[12]

¹H NMR Spectroscopy -CH(OH)-
A multiplet at ~3.3-4.0 ppm[13]

[14]

-OH

A broad singlet (can be

anywhere from 1-5 ppm),

which is D₂O

exchangeable[15]

CH₃-C(OH)- A doublet at ~1.2 ppm

¹³C NMR Spectroscopy -CH(OH)-
A signal in the range of 50-65

ppm

C=O

Disappearance of the ketone

carbonyl signal from ~205-220

ppm[8][16][17]

Workflow Visualization
The overall process from starting material to the purified product, including the different

synthetic routes, is illustrated below.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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